![molecular formula C12H18O2Si B14629176 Silane, [[1-(4-methoxyphenyl)ethenyl]oxy]trimethyl- CAS No. 55991-65-6](/img/structure/B14629176.png)
Silane, [[1-(4-methoxyphenyl)ethenyl]oxy]trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, [[1-(4-methoxyphenyl)ethenyl]oxy]trimethyl- is an organosilicon compound with the molecular formula C12H18O2Si. This compound features a silane group bonded to a trimethylsiloxy group and a 4-methoxyphenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [[1-(4-methoxyphenyl)ethenyl]oxy]trimethyl- typically involves the reaction of trimethylchlorosilane with 4-methoxyphenylacetylene in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to promote the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of Silane, [[1-(4-methoxyphenyl)ethenyl]oxy]trimethyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
Silane, [[1-(4-methoxyphenyl)ethenyl]oxy]trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the compound into silane derivatives.
Substitution: The trimethylsiloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions include silanol derivatives, silane derivatives, and various substituted silanes, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Silane, [[1-(4-methoxyphenyl)ethenyl]oxy]trimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic reactions.
Biology: The compound is utilized in the development of biocompatible materials and as a surface modifier for biological assays.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Industry: It is employed in the production of advanced materials, coatings, and adhesives
Mécanisme D'action
The mechanism by which Silane, [[1-(4-methoxyphenyl)ethenyl]oxy]trimethyl- exerts its effects involves interactions with various molecular targets and pathways. The silane group can form strong bonds with oxygen and fluorine, making it a valuable component in chemical reactions. Additionally, the compound’s ability to undergo oxidation, reduction, and substitution reactions allows it to participate in diverse chemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Silane, (4-methoxyphenyl)trimethyl-: This compound is similar in structure but lacks the ethenyl group.
Phenylethynyltrimethylsilane: This compound features a phenylethynyl group instead of the 4-methoxyphenyl group
Uniqueness
Silane, [[1-(4-methoxyphenyl)ethenyl]oxy]trimethyl- is unique due to the presence of both the 4-methoxyphenyl and ethenyl groups, which confer distinct chemical properties and reactivity. This combination allows for a broader range of applications and makes it a versatile compound in various fields .
Propriétés
Numéro CAS |
55991-65-6 |
|---|---|
Formule moléculaire |
C12H18O2Si |
Poids moléculaire |
222.35 g/mol |
Nom IUPAC |
1-(4-methoxyphenyl)ethenoxy-trimethylsilane |
InChI |
InChI=1S/C12H18O2Si/c1-10(14-15(3,4)5)11-6-8-12(13-2)9-7-11/h6-9H,1H2,2-5H3 |
Clé InChI |
DETSSEMLCSSBPS-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=C)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


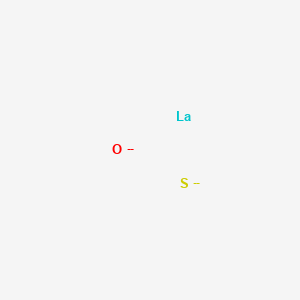

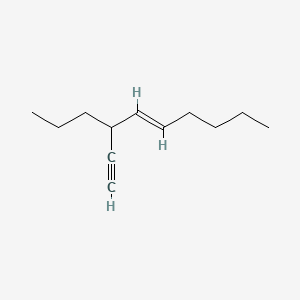
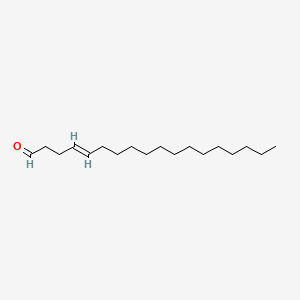
![Diethyl N-[(2-cyanohydrazinyl)methylidene]phosphoramidate](/img/structure/B14629136.png)
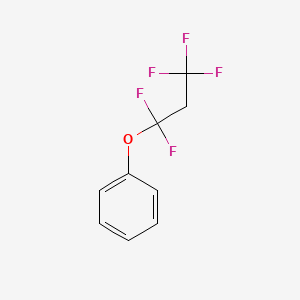
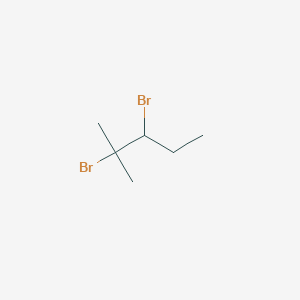

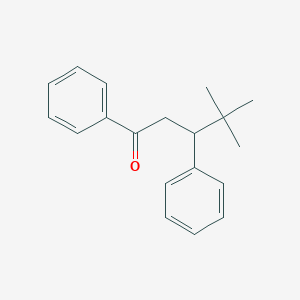
![2,2'-[(Pyridin-4-yl)methylene]bis(3-methyl-1H-indole)](/img/structure/B14629147.png)
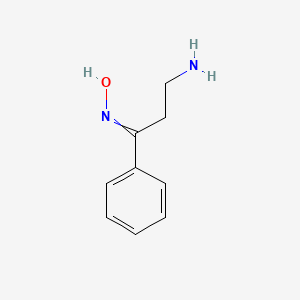


![Ethyl 2-[(3-chloropropanoyl)amino]benzoate](/img/structure/B14629168.png)
